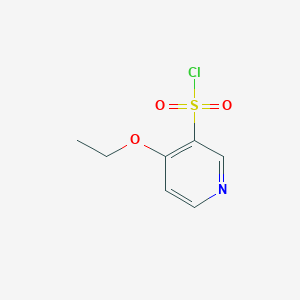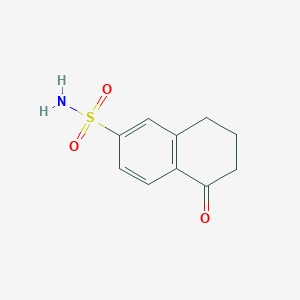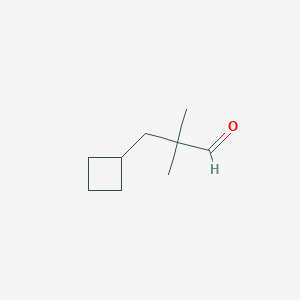
3-Cyclobutyl-2,2-dimethylpropanal
概要
説明
3-Cyclobutyl-2,2-dimethylpropanal is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is characterized by a cyclobutyl group attached to a dimethylpropanal structure. This compound is primarily used in research settings and has various applications in chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2,2-dimethylpropanal typically involves the reaction of cyclobutylmethyl magnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether. The crude product is purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also emphasizes stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
3-Cyclobutyl-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
Oxidation: 3-Cyclobutyl-2,2-dimethylpropanoic acid.
Reduction: 3-Cyclobutyl-2,2-dimethylpropanol.
Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.
科学的研究の応用
3-Cyclobutyl-2,2-dimethylpropanal is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Cyclobutyl-2,2-dimethylpropanal involves its interaction with specific molecular targets, primarily through its aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound’s effects are mediated through pathways involving aldehyde dehydrogenases and other metabolic enzymes .
類似化合物との比較
Similar Compounds
Cyclobutylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,2-Dimethylpropanal: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutylcarboxaldehyde: Similar but lacks the dimethyl groups, affecting its reactivity and steric properties.
Uniqueness
3-Cyclobutyl-2,2-dimethylpropanal is unique due to the presence of both a cyclobutyl ring and two methyl groups on the propanal structure. This combination imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications .
特性
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,7-10)6-8-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKOVGKOWBWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


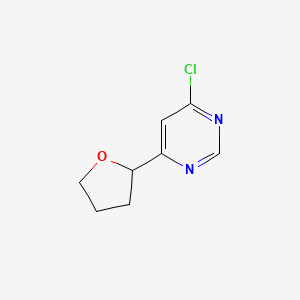
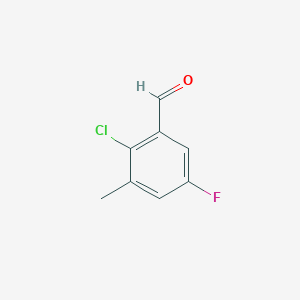

![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)
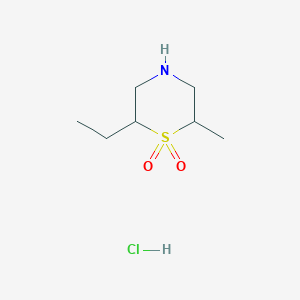

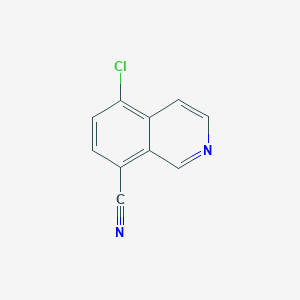
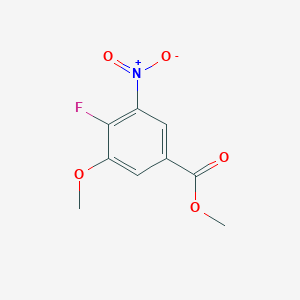
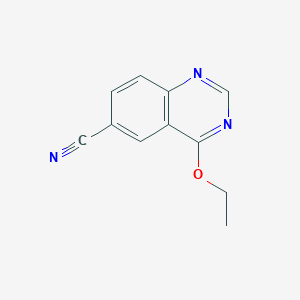
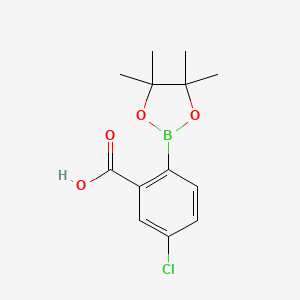
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)
